molecular formula C5HClFI2N B3242690 2-Chloro-3-fluoro-4,5-diiodopyridine CAS No. 153035-02-0

2-Chloro-3-fluoro-4,5-diiodopyridine

Cat. No.: B3242690
CAS No.: 153035-02-0
M. Wt: 383.33 g/mol
InChI Key: TUNSOGHGCLRNKL-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4,5-diiodopyridine is a halogenated pyridine derivative with the molecular formula C5HClFI2N and a molecular weight of 383.33 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

2-Chloro-3-fluoro-4,5-diiodopyridine has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-4,5-diiodopyridine typically involves halogenation reactions. One common method includes the halogenation of 2-chloro-3-fluoropyridine with iodine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the selective introduction of iodine atoms at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing by-products and waste. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-4,5-diiodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4,5-diiodopyridine involves its interaction with specific molecular targets and pathways. The halogen atoms on the pyridine ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-fluoro-4,5-diiodopyridine is unique due to the presence of both iodine and fluorine atoms on the pyridine ring, which imparts distinct reactivity and properties compared to other halogenated pyridines. This unique combination of halogens makes it a valuable intermediate in various chemical and pharmaceutical syntheses .

Properties

IUPAC Name

2-chloro-3-fluoro-4,5-diiodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClFI2N/c6-5-3(7)4(9)2(8)1-10-5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNSOGHGCLRNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClFI2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277977
Record name Pyridine, 2-chloro-3-fluoro-4,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153035-02-0
Record name Pyridine, 2-chloro-3-fluoro-4,5-diiodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153035-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-chloro-3-fluoro-4,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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